![molecular formula C8H7N3O B2534694 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde CAS No. 114408-87-6](/img/structure/B2534694.png)

1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde

Descripción general

Descripción

1-Methyl-1H-benzo[d][1,2,3]triazole is a class of organic compounds known as benzotriazoles, which are bicyclic compounds containing a benzene fused to a triazole ring . Benzotriazoles are used in various applications, including as corrosion inhibitors .

Synthesis Analysis

Benzotriazole synthesis typically involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The reaction proceeds via diazotization of one of the amine groups .Molecular Structure Analysis

The structure of benzotriazoles features two fused rings. Its five-membered ring can exist as tautomers . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that one tautomer is dominant .Chemical Reactions Analysis

Benzotriazoles can act as both an acid or base, and can also bind to other species, utilizing the lone pair electrons . This property allows benzotriazoles to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .Physical And Chemical Properties Analysis

Benzotriazoles are typically white to light tan solids . They have a molar mass of around 119.127 g·mol−1 . They have a melting point of around 100 °C and a boiling point of around 350 °C .Aplicaciones Científicas De Investigación

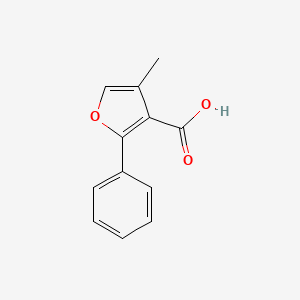

1. Crystal Structure and α-Glycosidase Inhibition Activity

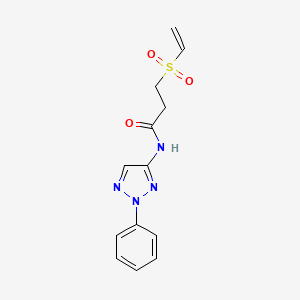

Compounds related to 1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, have been studied for their crystal structures and biological activity. Specifically, 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde exhibited significant α-glycosidase inhibition activity, indicating potential applications in the treatment of disorders like diabetes (Gonzaga et al., 2016).

2. Antimicrobial Activity

A derivative of this compound, specifically 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes, was used to synthesize compounds exhibiting moderate to good antimicrobial activity. This highlights the potential of this compound derivatives in the development of new antimicrobial agents (Swamy et al., 2019).

3. Catalytic Applications

Derivatives of 1,2,3-triazoles, closely related to this compound, have been explored for their catalytic properties in reactions such as transfer hydrogenation and oxidation processes. This suggests potential applications in catalysis and organic synthesis (Saleem et al., 2014).

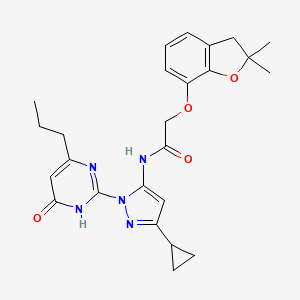

4. Anticancer and Antimicrobial Potential

This compound derivatives have shown promise as anticancer agents in various studies. For example, triazole-linked pyrazole derivatives exhibited potential antimicrobial and anticancer activities, highlighting the significance of this compound in medicinal chemistry (Bhat et al., 2016).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as imidazole derivatives, show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Similar compounds, such as benzotriazole, react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based n,o-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .

Biochemical Pathways

It is known that similar compounds, such as imidazole derivatives, can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The pharmacokinetic properties of similar compounds, such as imidazole derivatives, are known to vary widely depending on their specific chemical structures .

Result of Action

It is known that similar compounds, such as 6-methyl-1h-benzotriazole, have antioxidative properties and can be used as a free radical scavenger .

Action Environment

It is known that similar compounds, such as imidazole derivatives, can have their actions influenced by various environmental factors .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methylbenzotriazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-11-8-4-6(5-12)2-3-7(8)9-10-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQUSXNGCIKIDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C=O)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2534616.png)

![5-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2534619.png)

![6-(4-Bromophenyl)-3-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2534623.png)

![N,N-diethyl-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2534626.png)

![Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B2534630.png)

![3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2534631.png)

![4-(2-ethylbutanoyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2534633.png)